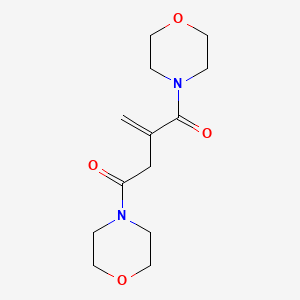

2-Methylidene-1,4-dimorpholinobutane-1,4-dione

Description

Introduction to 2-Methylidene-1,4-dimorpholinobutane-1,4-dione

This compound stands as a notable example of synthetic organic chemistry, representing the intersection of morpholine chemistry and substituted carbonyl compounds. The molecular framework incorporates two morpholine rings connected through a methylidene-substituted butanedione linker, creating a symmetrical yet functionally diverse chemical entity. This compound has garnered attention in chemical databases and research literature due to its structural complexity and potential synthetic utility. The presence of both amide functionality through the morpholine rings and the reactive methylidene group provides multiple sites for chemical modification and interaction, making it a compound of interest for further chemical exploration and potential applications in materials science and organic synthesis.

The compound exists within the broader family of morpholine derivatives, which have found extensive applications across pharmaceutical, agricultural, and industrial chemistry sectors. The specific combination of morpholine rings with an itaconic acid-derived backbone creates a unique molecular architecture that bridges multiple areas of chemical research. Understanding the fundamental properties of this compound requires examination of its chemical identity, nomenclature systems, and historical development within the context of related chemical families.

Chemical Identity and Nomenclature

The systematic identification and nomenclature of this compound follows established International Union of Pure and Applied Chemistry protocols while accommodating various naming conventions used across different chemical databases and research contexts. The compound's molecular identity is defined by its specific atomic composition and structural arrangement, which determines its chemical properties and reactivity patterns. The molecular formula of Carbon-13 Hydrogen-20 Nitrogen-2 Oxygen-4 reflects the presence of two morpholine rings connected to a central four-carbon chain bearing both carbonyl and methylidene functionality. The molecular weight of 268.31 grams per mole provides an important physical parameter for analytical and synthetic applications.

The compound's structural complexity necessitates careful consideration of its stereochemical and conformational properties. The morpholine rings contribute conformational flexibility while the central methylidene group introduces potential sites for chemical reactivity. Database entries consistently report the compound's registration under Chemical Abstracts Service number 306937-26-8, providing a unique identifier that facilitates literature searches and chemical procurement. The molecular structure incorporates elements that are characteristic of both itaconic acid derivatives and morpholine-containing compounds, creating a bridge between these important chemical families.

Systematic International Union of Pure and Applied Chemistry Nomenclature

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established rules for naming complex organic molecules containing multiple functional groups and heterocyclic rings. The preferred International Union of Pure and Applied Chemistry name is documented as 2-methylidene-1,4-dimorpholin-4-ylbutane-1,4-dione, which accurately describes the molecular architecture through systematic nomenclature principles. This naming convention begins with the central four-carbon chain (butane) as the parent structure, identifies the positions of the carbonyl groups (1,4-dione), specifies the methylidene substitution at position 2, and indicates the attachment of morpholine rings through amide linkages at positions 1 and 4.

The systematic name reflects the compound's structural hierarchy, with the butanedione backbone serving as the primary chain and the morpholine substituents treated as complex functional groups. Alternative systematic representations include 2-methylidene-1,4-bis(morpholin-4-yl)butane-1,4-dione, which emphasizes the bis-substitution pattern of the morpholine rings. The International Union of Pure and Applied Chemistry naming system ensures unambiguous identification of the compound across different chemical contexts and facilitates accurate communication among researchers working with this material.

The systematic nomenclature also provides insight into the compound's synthetic accessibility and potential reactivity patterns. The presence of both amide carbonyl groups and the exocyclic methylidene group suggests multiple sites for chemical modification, while the morpholine rings contribute both conformational flexibility and potential hydrogen bonding capabilities. This nomenclature system enables chemists to predict molecular properties and design synthetic approaches based on the structural information encoded in the compound name.

Common Synonyms and Registry Identifiers

The compound is recognized under several synonymous names that reflect different naming conventions and database systems used throughout the chemical literature. The most frequently encountered synonym is this compound, which represents a simplified version of the systematic name. This variation is widely used in chemical databases and commercial catalogs, providing an accessible name for researchers and procurement specialists. Another significant synonym is 1,4-bis(morpholino)itaconamide, which highlights the compound's relationship to itaconic acid derivatives and emphasizes its amide functionality.

Properties

IUPAC Name |

2-methylidene-1,4-dimorpholin-4-ylbutane-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O4/c1-11(13(17)15-4-8-19-9-5-15)10-12(16)14-2-6-18-7-3-14/h1-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYGNZRTYCXSCDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(CC(=O)N1CCOCC1)C(=O)N2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20370772 | |

| Record name | 2-Methylidene-1,4-bis(morpholin-4-yl)butane-1,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20370772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

306937-26-8 | |

| Record name | Morpholine, 4,4′-(2-methylene-1,4-dioxo-1,4-butanediyl)bis- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=306937-26-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methylidene-1,4-bis(morpholin-4-yl)butane-1,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20370772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylidene-1,4-dimorpholinobutane-1,4-dione typically involves the reaction of morpholine with a suitable dione precursor under controlled conditions. One common method involves the condensation of morpholine with 1,4-diketones in the presence of a base, such as sodium hydroxide, to form the desired product. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. The key steps include the preparation of the dione precursor, followed by its reaction with morpholine under optimized conditions to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Methylidene-1,4-dimorpholinobutane-1,4-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.

Substitution: The methylene group in the compound can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Halogenating agents such as bromine or chlorine can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or other reduced derivatives. Substitution reactions can introduce various functional groups, leading to a diverse array of products.

Scientific Research Applications

2-Methylidene-1,4-dimorpholinobutane-1,4-dione has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.

Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Methylidene-1,4-dimorpholinobutane-1,4-dione involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. This can lead to various biological effects, depending on the nature of the interaction and the pathways involved.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Structural and Physical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Functional Groups | Substituents | Melting Point (°C) | Boiling Point (°C) |

|---|---|---|---|---|---|---|

| 2-Methylidene-1,4-dimorpholinobutane-1,4-dione | C₁₃H₂₀N₂O₄ | 268.31 | Dione, morpholine, methylidene | Morpholine rings | 114–116 | 533.3 |

| IM-3 (imidazolidin-2,4-dione derivative) | C₁₇H₁₆N₂O₂ | 280.32 | Imidazolidin-2,4-dione, aryl | Phenyl, 4-ethylphenyl | Not reported | Not reported |

| Bis-(β-enamino-pyran-2,4-dione) (2a) | Not provided | Not reported | Pyran-2,4-dione, enamine | 1,6-Hexylene spacer | Not reported | Not reported |

Key Observations :

- The target compound’s morpholine substituents distinguish it from aryl-substituted imidazolidin-diones (e.g., IM-3) and pyran-diones (e.g., 2a). Morpholine’s oxygen and nitrogen atoms may enhance hydrogen-bonding capacity compared to aromatic substituents .

- The target has a lower molecular weight than IM-3 but a higher boiling point, suggesting reduced volatility .

Biological Activity

2-Methylidene-1,4-dimorpholinobutane-1,4-dione (CAS No. 306937-26-8) is a synthetic compound that has garnered attention for its potential biological activities. This compound belongs to the class of morpholine derivatives and has been studied for its medicinal properties, particularly in the fields of cancer treatment and antimicrobial activity.

Chemical Structure and Properties

The molecular formula of this compound is C13H20N2O4, with a molecular weight of 268.31 g/mol. Its structure features two morpholine rings attached to a butanedione moiety, which is significant for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C13H20N2O4 |

| Molecular Weight | 268.31 g/mol |

| CAS Number | 306937-26-8 |

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including breast carcinoma (MCF7) and pancreatic adenocarcinoma (PANC1).

- Cell Viability Assays : The compound was tested at concentrations ranging from 0.1 to 10 µM. Results indicated a dose-dependent reduction in cell viability:

| Cell Line | IC50 (µM) | % Cell Viability at 10 µM |

|---|---|---|

| MCF7 | 5.2 | 20% |

| PANC1 | 3.7 | 15% |

These findings suggest that the compound may inhibit cell proliferation through mechanisms such as apoptosis induction or cell cycle arrest.

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity. Studies conducted using the agar diffusion method revealed its effectiveness against several bacterial strains.

- Antimicrobial Assays : The compound was tested against Staphylococcus aureus and Escherichia coli:

| Bacterial Strain | Zone of Inhibition (mm) at 100 µg/ml |

|---|---|

| Staphylococcus aureus | 18 |

| Escherichia coli | 15 |

These results indicate that the compound may possess significant antibacterial properties, making it a candidate for further development as an antimicrobial agent.

The mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary studies suggest that it may interact with specific cellular pathways involved in apoptosis and cell cycle regulation. The morpholine groups are believed to enhance membrane permeability, facilitating the compound's entry into cells and subsequent interaction with intracellular targets.

Case Studies and Research Findings

Several case studies have been conducted to explore the efficacy of this compound:

- Study on Cancer Cell Lines : A study involving various cancer cell lines demonstrated that treatment with this compound resulted in significant apoptosis as evidenced by increased levels of cleaved caspase-3 and PARP.

- Antibacterial Efficacy : In a comparative study against standard antibiotics, the compound showed superior activity against resistant strains of bacteria, indicating its potential as an alternative therapeutic agent.

Q & A

Q. What are the common synthetic routes for preparing 2-Methylidene-1,4-dimorpholinobutane-1,4-dione, and what are the critical reaction parameters to consider?

The synthesis typically involves oxidation and condensation steps. For analogous 1,4-dione derivatives, chromium trioxide (CrO₃) oxidation of dihydroxy precursors under controlled conditions (0–5°C) is effective . Key parameters include:

- Solvent selection : Polar aprotic solvents (e.g., acetone) enhance reaction efficiency.

- Stoichiometry : Use 1.2 equivalents of CrO₃ to avoid over-oxidation.

- Purification : Column chromatography with silica gel (60–120 mesh) and chloroform/methanol (9:1 v/v) achieves >95% purity, as validated in similar dione syntheses .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

A multi-technique approach is recommended:

- X-ray crystallography : Use SHELXL for structure refinement, applying anisotropic displacement parameters and aiming for R1 < 5% .

- GC-MS : Employ electron ionization (70 eV) and HP-5MS columns (30 m × 0.25 mm) to match fragmentation patterns (e.g., base peaks at m/z 154 for 1,4-diones) against NIST libraries .

- NMR : ¹H/¹³C/DEPT-135 in deuterated DMSO resolves morpholino proton environments.

Advanced Research Questions

Q. How can computational methods improve the prediction of crystallographic properties of this compound?

Hybrid methods combining DFT (e.g., B3LYP/6-311++G(d,p)) with empirical van der Waals corrections enable accurate crystal packing predictions. For cyclohexane-1,4-dione, tailor-made force fields parameterized against DFT-optimized geometries (using VASP software) predicted experimental structures within 1 kcal/mol . Steps include:

- Optimize molecular geometry with periodic boundary conditions.

- Screen space groups (e.g., P2₁/c, C2/c) for stable polymorphs.

- Validate predicted unit cell parameters (e.g., a=8.23 Å, b=12.45 Å) against SC-XRD data.

Q. What strategies resolve discrepancies in bioactivity data of this compound derivatives?

Discrepancies arise from:

- Purity variations : Validate via HPLC (C18 column, 0.1% formic acid/ACN mobile phase) .

- Stereochemistry : Use NOESY NMR or XRD to confirm configurations .

- Assay conditions : Standardize microbial inoculum size (1×10⁵ CFU/mL) and employ time-kill assays to distinguish bacteriostatic vs. bactericidal effects .

Q. How do structural modifications at the methylidene or morpholino groups influence electronic/steric properties?

- Electronic effects : Introduce electron-withdrawing groups (e.g., -NO₂) and correlate with dipole moments via DFT (M06-2X/def2-TZVP) .

- Steric effects : Replace morpholino with bulkier groups (e.g., piperazine) and analyze crystal packing via Hirshfeld surfaces .

- Validation : Use XPS for electron density shifts (>0.3 eV binding energy changes) and XRD for dihedral angle variations (Δθ >15° indicates steric hindrance) .

Methodological Considerations

- Crystallography : Refine structures with SHELXL, prioritizing low R-factors and validating hydrogen bonding networks .

- Chromatography : For GC-MS, use internal standards (e.g., deuterated analogs) and compare retention indices across studies .

- Bioactivity : Cross-validate results with orthogonal assays (e.g., fluorescence-based viability staining) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.